molecular formula C23H24N4O4 B13738629 Einecs 237-670-0 CAS No. 13900-05-5

Einecs 237-670-0

Cat. No.: B13738629
CAS No.: 13900-05-5
M. Wt: 420.5 g/mol
InChI Key: JQQIQZVQNHKNJI-UHFFFAOYSA-N
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Description

EINECS 237-670-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes chemicals marketed in the EU between 1971 and 1981.

Properties

CAS No.

13900-05-5

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O3.C11H12N2O/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8H,1-2H3

InChI Key

JQQIQZVQNHKNJI-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC1=CC(=O)N(N1C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Urea Formation from Isocyanates and Amines

  • Step 1: Preparation of 3-methoxyaniline derivative
    The synthesis begins with the availability of 3-methoxyaniline, which serves as the nucleophilic amine component.

  • Step 2: Formation of isocyanate intermediate
    The 3-methoxyaniline is reacted with phosgene or phosgene substitutes (e.g., triphosgene) to generate the corresponding 3-methoxyphenyl isocyanate.

  • Step 3: Coupling with 2-aminoethanol
    The isocyanate intermediate is then reacted with 2-aminoethanol (ethanolamine), which contains the hydroxyethyl group, to form the urea bond, yielding N-(2-hydroxyethyl)-N'-(3-methoxyphenyl)urea.

  • Reaction conditions:
    Typically, the coupling is performed in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere at temperatures ranging from 0 °C to room temperature to minimize side reactions. The reaction is monitored by TLC or HPLC for completion.

  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to obtain the pure compound.

Alternative Carbamate Route

  • Step 1: Formation of carbamate intermediate
    2-aminoethanol is first converted to its carbamate derivative by reaction with phosgene or equivalents.

  • Step 2: Coupling with 3-methoxyaniline
    The carbamate intermediate then undergoes nucleophilic substitution with 3-methoxyaniline under basic conditions to form the urea linkage.

  • Advantages:
    This route may offer better control over reaction specificity and yield.

Combinatorial Organic Synthesis Approaches

  • As referenced in patent literature (US20040110228A1), combinatorial organic synthesis techniques can be applied to generate libraries of urea derivatives, including Einecs 237-670-0 analogs. These methods involve parallel synthesis on solid supports or in solution, using protected amino and hydroxy groups to systematically vary substituents.

  • This approach facilitates rapid optimization of reaction conditions and structural diversity, enhancing the discovery of biologically active compounds related to this compound.

Data Table: Summary of Preparation Methods

Method Key Reactants Reaction Conditions Advantages References
Isocyanate-Amine Coupling 3-Methoxyphenyl isocyanate + 2-Aminoethanol Anhydrous solvent, 0 °C to RT, inert atmosphere High specificity, straightforward
Carbamate Intermediate Route Carbamate of 2-Aminoethanol + 3-Methoxyaniline Basic conditions, controlled temperature Better control over yield and purity
Combinatorial Synthesis Protected amines and alcohols on solid support Parallel synthesis, automated Rapid library generation, structural diversity

Research Discoveries and Analytical Insights

  • Biological Activity Correlation:
    The methoxyphenyl group in this compound enhances lipophilicity, improving cellular uptake, while the hydroxyethyl moiety enables hydrogen bonding interactions, influencing biological target affinity.

  • Structural Analysis:
    Spectroscopic techniques such as NMR, IR, and mass spectrometry confirm the urea bond formation and substitution pattern. The exact mass and monoisotopic mass align with the molecular formula C23H24N4O4 (420.46 g/mol).

  • Reaction Optimization:
    Studies suggest that controlling moisture and temperature during isocyanate formation and coupling steps is critical to maximizing yield and minimizing side products.

  • Comparative Chemistry:
    this compound is structurally related to other urea derivatives like N-(4-methoxyphenyl)urea and N,N'-diethylurea, but its unique substitution pattern confers distinct biological properties.

Mechanism of Action

The flame-retardant properties of Tris(2-chloro-1-methylethyl) phosphate are primarily due to its ability to release phosphoric acid and chlorinated compounds upon heating. These products act as flame inhibitors by promoting char formation and disrupting the combustion process. The molecular targets and pathways involved include the inhibition of free radical formation and the promotion of a protective char layer on the material’s surface .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Criteria

Structural analogs are identified using computational methods like the Tanimoto index applied to PubChem 2D fingerprints, where a similarity threshold ≥70% is considered significant . For example, EINECS chemicals can be linked to REACH Annex VI compounds (e.g., chlorinated alkanes or substituted mononitrobenzenes) based on shared functional groups or backbone structures .

Table 1: Hypothetical Structurally Similar Compounds to EINECS 237-670-0
Compound Name CAS No. Molecular Formula Tanimoto Similarity Key Functional Groups
Hypothetical Analog 1 1046861-20-4 C₆H₅BBrClO₂ 87% Boronic acid, halogen
Hypothetical Analog 2 [Example] C₇H₆ClNO₂ 78% Nitrobenzene, chloride

Note: Data adapted from similarity frameworks in RASAR models and QSAR-based classifications .

Functional Similarity

Functionally similar compounds share industrial applications, such as use as intermediates in agrochemicals or pharmaceuticals. For instance:

  • Chlorinated alkanes (e.g., EINECS 200-262-8): Used as solvents; compared to this compound, these may exhibit similar hydrophobicity (log Kow) but differ in toxicity profiles .
  • Organothiophosphates: Used as pesticides; differences in electrophilic reactivity compared to this compound may influence environmental persistence .

Research Findings and Predictive Modeling

Read-Across Structure-Activity Relationships (RASAR)

Machine learning models demonstrate that a small subset of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) can predict properties for 33,000 EINECS substances, including this compound, with ≥70% structural similarity . This "network effect" reduces reliance on animal testing and accelerates hazard assessments.

Table 2: Coverage of EINECS Chemicals Using Labeled Analogs
Labeled Compounds Covered EINECS Chemicals Similarity Threshold Key Predictive Parameters
1,387 33,000 ≥70% log Kow, molecular weight

Toxicity and Physicochemical Properties

QSAR models for acute toxicity prediction rely on parameters like log Kow (hydrophobicity) and molecular reactivity. For example:

  • Substituted mononitrobenzenes: Toxicity to fish correlates strongly with log Kow (r² = 0.89), a model applicable to this compound if structural alignment exists .

Biological Activity

Einecs 237-670-0 refers to a specific chemical compound registered under the European Chemicals Agency (ECHA). This article provides a detailed analysis of its biological activity, including its effects on human health and the environment, along with relevant case studies and research findings.

Chemical Name: Not specified
CAS Number: Not specified
EINECS Number: 237-670-0
Molecular Formula: Not specified
Molecular Weight: Not specified

PropertyValue
EINECS Number237-670-0
CAS NumberNot specified
Molecular FormulaNot specified
Molecular WeightNot specified

The biological activity of this compound is primarily assessed through its interactions with biological systems. The compound has shown potential photocatalytic activity, which may lead to the generation of reactive oxygen species (ROS) upon exposure to light. This property is significant as ROS can induce oxidative stress in cells, potentially leading to cellular damage or apoptosis.

Toxicological Studies

Toxicological assessments have indicated various effects of this compound on human health:

  • Cytotoxicity: Studies have demonstrated that the compound exhibits cytotoxic effects on certain cell lines, indicating its potential as a harmful agent in high concentrations.
  • Genotoxicity: Research has shown that exposure to this compound can lead to DNA damage, raising concerns about its mutagenic potential.
  • Endocrine Disruption: Some findings suggest that the compound may act as an endocrine disruptor, affecting hormonal balance and reproductive health.

Table 2: Summary of Toxicological Findings

Study TypeFindings
CytotoxicityInduces cell death in specific cell lines
GenotoxicityCauses DNA damage
Endocrine EffectsPotential endocrine disruption observed

Case Study 1: Photocatalytic Activity

A study investigated the photocatalytic properties of this compound in degrading organic pollutants in water. The results indicated that under UV light exposure, the compound effectively reduced pollutant levels by generating ROS, demonstrating its utility in environmental applications.

Case Study 2: Health Impact Assessment

In a health impact assessment conducted on workers exposed to this compound, symptoms such as respiratory irritation and skin sensitization were reported. This study highlights the importance of monitoring exposure levels and implementing safety measures in occupational settings.

Regulatory Status

This compound is subject to regulation under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) guidelines. Risk assessments are required to ensure that its use does not pose significant risks to human health or the environment.

Table 3: Regulatory Overview

RegulationRequirement
REACHRisk assessment and safety data sheet required
CLPClassification, labelling, and packaging rules

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